molecular formula C11H14ClFN2O B1525000 1-(3-Fluorobenzoyl)piperazine hydrochloride CAS No. 1187890-39-6

1-(3-Fluorobenzoyl)piperazine hydrochloride

Cat. No. B1525000
M. Wt: 244.69 g/mol
InChI Key: ZUBDMKCDLYCUGU-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14ClFN2O . It is used as a precursor in the synthesis of a variety of biologically active molecules .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(3-Fluorobenzoyl)piperazine hydrochloride consists of a six-membered ring containing two opposing nitrogen atoms .


Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .


Physical And Chemical Properties Analysis

1-(3-Fluorobenzoyl)piperazine hydrochloride has a molecular weight of 244.70 . It is a clear yellow liquid after melting .

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to 1-(3-Fluorobenzoyl)piperazine hydrochloride, including various piperazine derivatives, have been synthesized for potential applications in medicinal chemistry. These syntheses often aim to explore their properties as dual antihypertensive agents, with detailed characterizations involving solid-state NMR and IR spectroscopy to determine the protonation states of nitrogen atoms within the piperazine ring under different conditions (Marvanová et al., 2016). Similarly, the synthesis of bisbenzoxaborole derivatives, including fluorine analogs, has been described, highlighting their unique molecular architectures and potential for high biological activity (Adamczyk-Woźniak et al., 2013).

Molecular Structures and Interactions

Research into the molecular structures of closely related piperazine derivatives reveals differences in intermolecular interactions, even among very similar molecules. For instance, studies on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines show that the presence of a 3-fluorobenzoyl group can lead to hydrogen bonds forming a three-dimensional structure, whereas analogs with different substituents do not form such bonds (Mahesha et al., 2019).

Biological Evaluation

The biological evaluation of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, includes studies on their antibacterial and anthelmintic activities. These studies provide insights into the potential therapeutic applications of these compounds, despite varied efficacy (Sanjeevarayappa et al., 2015).

Antagonistic Activity

Research on piperazine derivatives also extends to their pharmacological properties, including antagonist activity against certain receptors. For example, studies on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives explore their potential as 5-HT2 and alpha 1 receptor antagonists, indicating their utility in developing novel therapeutic agents (Watanabe et al., 1992).

Safety And Hazards

The safety data sheet for 1-(3-Fluorobenzoyl)piperazine hydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBDMKCDLYCUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzoyl)piperazine hydrochloride

Synthesis routes and methods

Procedure details

A cold solution of 4-(3-fluoro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester (400 mg, 1.29 mmol) in 1,4-dioxane.HCl (1 mL) was stirred at 0° C. for 1 hour. The reaction mixture was then concentrated under reduced pressure and the resulting crude residue was washed with ether and dried to afford 280 mg (89%) of (3-fluoro-phenyl)-piperazin-1-yl-methanone.hydrochloride.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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